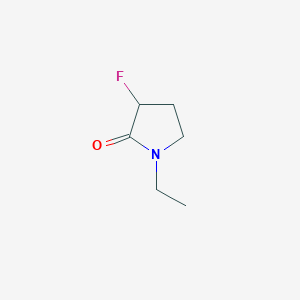
4-Ethylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylnicotinimidamide is a chemical compound belonging to the class of nicotinamide derivatives It is characterized by the presence of an ethyl group attached to the fourth position of the nicotinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylnicotinimidamide typically involves the reaction of ethyl nicotinate with ammonia or an amine under specific conditions. One common method is the direct electrochemical reduction of ethyl isonicotinate, which can be carried out in an undivided flow electrolysis cell . The reaction conditions, such as applied charge, initial concentration of ethyl isonicotinate, and current density, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical reduction processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Electrochemical reduction is a key reaction for the synthesis of this compound.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Electrochemical reduction using electrodes like Ti/IrO2 anode in the absence of membrane separation.
Substitution: Reagents like halides or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 4-pyridinemethanol is a notable product formed through electrochemical reduction.
Substitution Products: Substituted nicotinimidamides with different functional groups.
Scientific Research Applications
4-Ethylnicotinimidamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylnicotinimidamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nicotinamide: A well-known compound with similar structural features but without the ethyl group.
Ethionamide: Another nicotinamide derivative used as an antibiotic
Uniqueness: 4-Ethylnicotinimidamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other nicotinamide derivatives.
Properties
CAS No. |
1256804-65-5 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-2-6-3-4-11-5-7(6)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |
InChI Key |
TVXVVTLWLZVCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)




![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)

![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)




![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)
